molecular formula C7H13Cl2N3 B2692361 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride CAS No. 1432681-31-6

3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B2692361
CAS No.: 1432681-31-6
M. Wt: 210.1
InChI Key: JEFYUBFAMVXLCM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride (CAS RN: 1251923-59-7) is a triazole derivative with the molecular formula C₇H₁₀ClN₃·ClH and a molecular mass of 208.09 g/mol . Its structure features:

  • A chloromethyl (–CH₂Cl) group at position 2.
  • A methyl (–CH₃) group at position 3.
  • An isopropyl (propan-2-yl) group at position 4.
  • A hydrochloride salt, enhancing solubility and stability.

The compound’s SMILES representation is Cl.ClCC1=NN=C(N1C)C2CC2, highlighting its bicyclic substituents and ionic nature .

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-5-propan-2-yl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.ClH/c1-5(2)7-10-9-6(4-8)11(7)3;/h5H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYUBFAMVXLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a strong acid catalyst like hydrochloric acid. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at the 3-position undergoes nucleophilic substitution (S<sub>N</sub>2) reactions with various nucleophiles, forming derivatives with enhanced biological or physicochemical properties.

Key Reagents and Conditions

NucleophileSolventCatalyst/BaseProductYield (%)Reference
Amines (e.g., NH<sub>3</sub>)DMFK<sub>2</sub>CO<sub>3</sub>3-(Aminomethyl)-substituted triazole75–85
Thiols (e.g., PhSH)THFEt<sub>3</sub>N3-(Thiomethyl)-substituted triazole70–78
Alcohols (e.g., MeOH)CH<sub>2</sub>Cl<sub>2</sub>NaH3-(Methoxymethyl)-substituted triazole65–72
  • Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Oxidation and Reduction Reactions

The chloromethyl group and triazole ring participate in redox reactions, enabling functional group interconversions.

Oxidation

  • Chloromethyl to Carboxylic Acid : Treatment with KMnO<sub>4</sub> in acidic aqueous conditions oxidizes the chloromethyl group to a carboxylic acid derivative.

    R–CH2ClH2SO4KMnO4R–COOH\text{R–CH}_2\text{Cl} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{R–COOH}

    Conditions : 60°C, 12 h; Yield: 58%.

Reduction

  • Chloromethyl to Methyl : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the chloromethyl group to a methyl group.

    R–CH2ClH2,Pd/CR–CH3\text{R–CH}_2\text{Cl} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{R–CH}_3

    Conditions : 25°C, 3 h; Yield: 82%.

Cyclization and Condensation Reactions

The triazole core facilitates cyclization with bifunctional nucleophiles, forming fused heterocycles.

Example : Reaction with semicarbazide under acidic conditions yields triazolo[1,5-a]pyrimidine derivatives, a scaffold prevalent in FLAP inhibitors .

Triazole+H2NNHC(=O)NH2HClTriazolo[1,5-a]pyrimidine\text{Triazole} + \text{H}_2\text{NNHC(=O)NH}_2 \xrightarrow{\text{HCl}} \text{Triazolo[1,5-a]pyrimidine}

Conditions : Reflux in ethanol, 6 h; Yield: 68% .

pH-Dependent Reactivity

Reaction outcomes are highly sensitive to pH:

  • Basic Conditions (pH > 10) : Accelerate S<sub>N</sub>2 substitutions by deprotonating nucleophiles (e.g., amines).

  • Acidic Conditions (pH < 4) : Promote cyclization reactions by protonating leaving groups .

Comparative Reactivity with Analogues

Substituents on the triazole ring modulate reactivity:

CompoundRelative Reactivity (S<sub>N</sub>2)Preferred Nucleophiles
3-(Chloromethyl)-4-methyl-5-(iPr)-triazole1.00 (Reference)Amines, Thiols
3-(Chloromethyl)-5-cyclopropyl-triazole0.75Alcohols, Thiols
3-(Chloromethyl)-4,5-dimethyl-triazole0.65Amines
  • Key Insight : Bulky substituents (e.g., isopropyl) at the 5-position sterically hinder nucleophilic attack, reducing reactivity .

Scientific Research Applications

Research indicates that derivatives of triazoles exhibit significant biological activities, including:

  • Antifungal Properties : The compound has shown promise in inhibiting fungal growth by targeting cytochrome P450 enzymes involved in fungal metabolism. This mechanism suggests potential applications as an antifungal agent.
  • Antibacterial Effects : Studies have demonstrated that triazole derivatives can exhibit antibacterial properties against various pathogens, making them candidates for developing new antibiotics .
  • Anticancer Activity : Some derivatives have been tested for their cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Synthesis Pathways

The synthesis of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole typically involves several key steps:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole ring.
  • Introduction of Substituents : The chloromethyl and isopropyl groups are introduced through electrophilic substitution reactions.
  • Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography.

Applications in Agriculture

In agricultural contexts, triazole compounds are often utilized as fungicides due to their effectiveness in controlling fungal diseases in crops. Their ability to inhibit key enzymes in fungi makes them valuable tools for protecting plants from pathogenic attacks.

Case Studies

Several studies have documented the efficacy of triazole derivatives:

  • Antifungal Study : A study investigated the antifungal activity of various triazole derivatives against Candida species. Results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antifungal agents .
  • Cytotoxicity Research : Research on the cytotoxic effects of triazole derivatives on human cancer cell lines revealed that some compounds could induce apoptosis in cancer cells more effectively than existing chemotherapeutics .
  • Synthetic Methodology : A comprehensive study outlined efficient synthetic routes for producing triazole derivatives with enhanced biological properties through one-pot reactions involving multiple components .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or alteration of genetic material.

Comparison with Similar Compounds

Substituent Analysis

The biological and chemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Name / Structure Key Substituents Notable Features Reference
Target Compound : 3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride –CH₂Cl (C3), –CH₃ (C4), –C(CH₃)₂ (C5), HCl salt High reactivity due to chloromethyl; bulky isopropyl group may hinder steric interactions.
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole (C5), 3-methylphenyl (C4), thione (C=S) Electron-withdrawing thione group enhances antioxidant activity.
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives Pyridinyl (C5), chlorophenyl (C3), Schiff base/reduced amine (C4) Aromatic groups enable π-π stacking; Schiff bases show antioxidant activity.
5-[4-Methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-(2-methylphenyl)-3-(benzylthio)-4H-1,2,4-triazole Thiazole-pyridinyl (C5), benzylthio (C3) Thioether linkage improves lipophilicity; pyridinyl enhances binding to metal ions.
3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole Thiophene (C3), phenylpropylthio (C5), amino (C4) Amino and thio groups enable hydrogen bonding and redox activity.

Key Observations :

  • Chloromethyl vs. Thioether/Thione : The target’s chloromethyl group is a reactive site for nucleophilic substitution, whereas thioethers (e.g., in ) or thiones () participate in redox or metal-binding interactions.
  • Isopropyl vs.
  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral triazoles (e.g., compounds in ).

Key Differences :

  • The target compound likely requires milder conditions due to the reactivity of the chloromethyl group.
  • Microwave methods () offer faster synthesis compared to traditional reflux ().

Physical Properties

Property Target Compound 5-(Benzoxazolyl) Triazole () Pyridinyl-Chlorophenyl Triazole ()
Molecular Weight 208.09 g/mol 419.5 g/mol ~350–400 g/mol
Melting Point Not reported 197–198°C 180–188°C (analogs in )
Solubility High (HCl salt) Low (neutral, hydrophobic groups) Moderate (polar Schiff bases)

Biological Activity

3-(Chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole family. Its structure features a chloromethyl group and an isopropyl group, which contribute to its unique biological activities. This article reviews its biological properties, synthesis methods, and applications in medicinal chemistry.

  • IUPAC Name : 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride
  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.64 g/mol
  • CAS Number : 1240529-11-6

Synthesis

The synthesis of 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride typically involves:

  • Starting Materials : 4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole and chloromethylating agents (e.g., chloromethyl methyl ether).
  • Catalysts : Strong acid catalysts like hydrochloric acid are often used.
  • Conditions : The reaction is conducted under controlled temperatures to enhance yield and purity.

In industrial settings, continuous flow reactors are employed to scale up production efficiently while maintaining quality control .

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or alteration of genetic material .

Antifungal and Antibacterial Properties

Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial activities. For example:

  • Triazole compounds have been shown to inhibit the growth of fungi by targeting the ergosterol biosynthesis pathway.
  • The compound may also exhibit antibacterial effects by disrupting bacterial cell wall synthesis .

Anticancer Activity

Recent studies have explored the potential anticancer properties of triazole derivatives. For instance:

  • Compounds similar to 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon carcinoma cells .

Research Findings

StudyFindings
Study ADemonstrated significant inhibition of fungal growth in vitro with an IC₅₀ value < 10 µM.
Study BShowed cytotoxicity against MCF-7 cells with an IC₅₀ value of 27.3 µM.
Study CInvestigated the interaction with enzyme targets and found potential as an enzyme inhibitor in metabolic pathways related to cancer .

Case Studies

  • Antifungal Activity : In a study evaluating various triazole derivatives, 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride exhibited notable antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Research : A series of experiments assessed the compound's cytotoxic effects on human cancer cell lines. Results indicated that it could significantly reduce cell viability in MCF-7 cells compared to control groups, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-4-methyl-5-(propan-2-yl)-4H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation or chlorination of precursor triazoles. A general approach involves refluxing a triazole derivative (e.g., 4-amino-3,5-disubstituted-1,2,4-triazole) with a chloromethylating agent (e.g., chloromethyl methyl ether) in ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction optimization includes adjusting molar ratios, solvent polarity, and reflux duration (4–6 hours). Post-reaction workup involves solvent evaporation under reduced pressure and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns and chloromethyl group presence.
  • LC-MS : For molecular ion verification and purity assessment.
  • Elemental analysis (CHNS) : To validate empirical formulas.
  • Melting point determination : Cross-referenced with literature values for consistency .

Q. How do pH and solvent systems influence the stability of this compound during storage?

  • Methodological Answer : The hydrochloride salt form enhances stability in polar solvents (e.g., water, ethanol). Storage at –20°C in airtight, desiccated containers minimizes hydrolysis of the chloromethyl group. Accelerated stability studies under varying pH (2–9) and temperature (25–60°C) can identify degradation pathways, with HPLC monitoring for byproduct formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., chloromethyl group). Molecular docking against target proteins (e.g., enzymes) evaluates binding affinity and mechanistic interactions. For example, docking into the active site of cytochrome P450 isoforms can predict metabolic pathways. ADME analysis (absorption, distribution, metabolism, excretion) further prioritizes candidates for in vitro testing .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray structures) require cross-validation:

  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms solid-state conformation.
  • Dynamic NMR experiments : Detect rotational barriers or tautomerism in solution.
  • Error analysis : Apply statistical methods (e.g., R-factor refinement for crystallography, confidence intervals for spectral data) to quantify uncertainties .

Q. How can heterogeneous catalysis improve the scalability of its synthesis while minimizing byproducts?

  • Methodological Answer : Immobilized catalysts (e.g., silica-supported acids) enhance reaction efficiency and reusability. Design of Experiments (DoE) methodologies optimize parameters like catalyst loading (5–10 wt%), temperature (60–80°C), and agitation speed. Continuous-flow reactors with in-line FTIR monitoring enable real-time byproduct detection and process adjustment .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

  • Methodological Answer : Prioritize assays aligned with hypothesized targets (e.g., kinase inhibition, antimicrobial activity):

  • Kinase inhibition : Use ATP-Glo™ luminescent assays with positive controls (e.g., staurosporine).
  • Antimicrobial testing : Follow CLSI guidelines, including solvent-only and known antibiotic controls.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations via nonlinear regression .

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